2-(3-chlorophenoxy)-3-methylpyrazine
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Overview
Description
2-(3-Chlorophenoxy)-3-methylpyrazine is an organic compound that belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides . They are typically involved in the inhibition of plant growth and development .
Biochemical Pathways
For instance, 2-(3-Chlorophenoxy)propionic acid is known to interfere with plant growth and development .
Pharmacokinetics
Similar compounds like 2-(3-chlorophenoxy)propionic acid are known to be highly soluble in water and non-volatile , which could influence their bioavailability and distribution.
Result of Action
Related compounds, such as 2-(3-chlorophenoxy)propionic acid, are known to act as herbicides, reducing foliage growth and increasing fruit size .
Action Environment
The action of 2-(3-chlorophenoxy)-3-methylpyrazine can be influenced by various environmental factors. For instance, the solubility and volatility of the compound can affect its distribution in the environment and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in ketones and chlorinated hydrocarbons, slightly soluble in ethanol, and almost insoluble in water . The compound is relatively stable at room temperature but should avoid contact with strong oxidizing agents .
Molecular Mechanism
It is suggested that the compound might interact with the P2X4 receptor, a ligand-gated ion channel, based on the discovery of a potent and selective P2X4 inhibitor that has a similar structure
Metabolic Pathways
It is suggested that the compound might be involved in cytochrome P450 dependent metabolic pathways based on the structure-guided amelioration of a similar compound’s CYP3A4 induction profile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-3-methylpyrazine typically involves the reaction of 3-chlorophenol with 3-methylpyrazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced pyrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction could produce pyrazine alcohols or amines.
Scientific Research Applications
2-(3-Chlorophenoxy)-3-methylpyrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)propionic acid
- 2-(3-Chlorophenoxy)ethanol
- 2-(3-Chlorophenoxy)acetic acid
Uniqueness
2-(3-Chlorophenoxy)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-11(14-6-5-13-8)15-10-4-2-3-9(12)7-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKXECXDHGYFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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